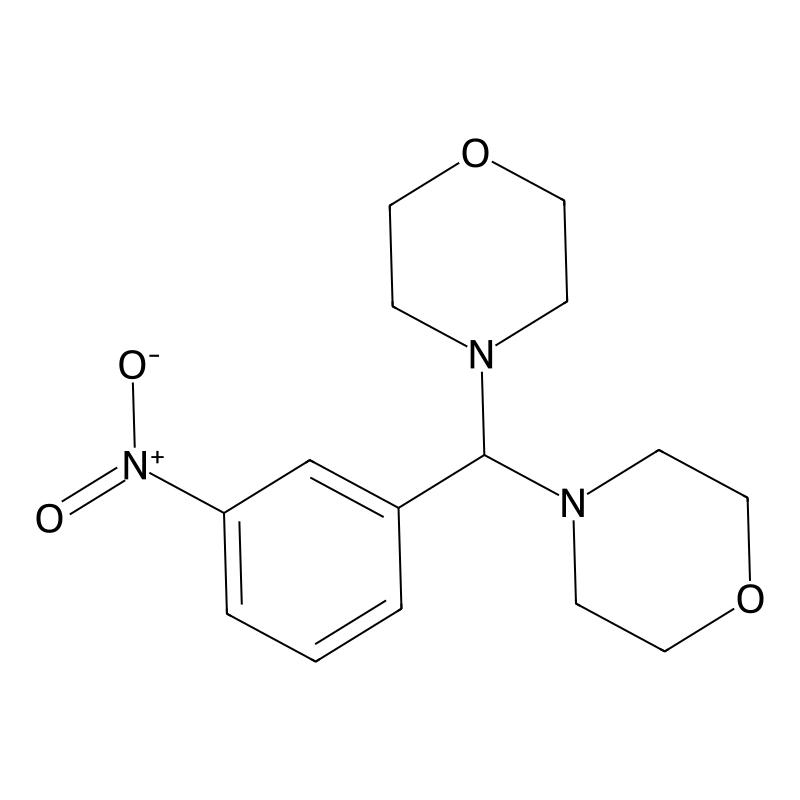

4,4'-((3-nitrophenyl)Methylene)diMorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-((3-nitrophenyl)methylene)dimorpholine is a complex organic compound characterized by its unique structural features. It contains two morpholine rings connected by a methylene bridge, with a nitrophenyl group attached to one of the morpholine units. The molecular formula for this compound is , and it has a molecular weight of approximately 252.29 g/mol. The presence of the nitro group significantly influences its chemical reactivity and biological activity.

- Reduction: The nitro group can be reduced to an amine, leading to the formation of 4,4'-((3-aminophenyl)methylene)dimorpholine. This transformation is typically achieved using hydrogenation methods or reducing agents like lithium aluminum hydride.

- Oxidation: The morpholine rings can undergo oxidation under certain conditions, potentially altering their electronic properties and reactivity.

- Substitution Reactions: The nitrogen atoms in the morpholine rings can act as nucleophiles, allowing for substitution reactions with electrophilic reagents.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules.

4,4'-((3-nitrophenyl)methylene)dimorpholine exhibits various biological activities, making it of interest in medicinal chemistry. Studies suggest that compounds with similar structures can demonstrate antimicrobial, antifungal, and anticancer properties. The nitro group is often associated with increased biological activity due to its ability to participate in redox reactions within biological systems.

The synthesis of 4,4'-((3-nitrophenyl)methylene)dimorpholine can be achieved through several methods:

- Condensation Reaction: One common approach involves the condensation of 3-nitrobenzaldehyde with morpholine derivatives under acidic conditions. This reaction typically requires an acid catalyst and may involve heating to facilitate the formation of the methylene bridge.

- Reduction of Nitro Compounds: Starting from 4-(4-nitrophenyl)morpholin-3-one, reduction processes can yield this compound by modifying the nitro group.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including functionalization of the morpholine rings and subsequent coupling reactions.

These methods illustrate the compound's accessibility through established synthetic pathways in organic chemistry.

The applications of 4,4'-((3-nitrophenyl)methylene)dimorpholine are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurochemical pathways due to the presence of morpholine.

- Material Science: The compound's unique structure lends itself to potential applications in polymer chemistry and materials science, particularly in developing new materials with specific electronic or mechanical properties.

- Research Reagent: It is also used as a reagent in chemical research for synthesizing other complex organic molecules.

Interaction studies involving 4,4'-((3-nitrophenyl)methylene)dimorpholine focus on its binding affinities and mechanisms within biological systems. Research indicates that compounds with similar morpholine structures can interact with various biological targets, including enzymes and receptors. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of potential drug candidates derived from this compound.

Several compounds exhibit structural similarities to 4,4'-((3-nitrophenyl)methylene)dimorpholine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-Aminophenyl)morpholin-3-one | Contains an amino group instead of a nitro group | Often used as an intermediate in drug synthesis |

| 4-(3-Nitrophenyl)morpholin-3-one | Similar nitro substitution but different phenyl positioning | Different biological activity profile |

| 1-(3-Nitrophenyl)-piperazine | Piperazine ring instead of morpholine | Exhibits distinct pharmacological properties |

| 2-(2-Nitrophenyl)-morpholin-3-one | Nitrophenyl substitution at a different position | Variation in reactivity due to positional effects |

These comparisons highlight how variations in substitution patterns and ring structures influence the chemical properties and biological activities of these compounds.